17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

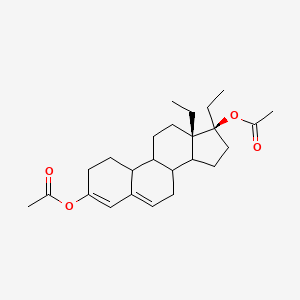

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate is a synthetic steroidal compound. It is an intermediate in the synthesis of Norgestimate, an acetylated progestin used as an oral contraceptive and the prodrug to Norelgestromin . This compound plays a crucial role in the pharmaceutical industry, particularly in the development of contraceptive medications.

Méthodes De Préparation

The synthesis of 17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate involves several steps. One common method includes the reaction of dl-13-ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one with acetic anhydride, acetyl chloride, and pyridine under reflux conditions . The reaction mixture is then subjected to reduced pressure to remove liquids, and the residue is partitioned between benzene-ether and water. The organic solvents are washed under reduced pressure, and the residue is triturated with ice-cold ether to yield the desired product .

Analyse Des Réactions Chimiques

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.

Biology: It is studied for its effects on cellular processes and hormone regulation.

Medicine: It is a key component in the development of contraceptive medications.

Industry: It is used in the production of pharmaceuticals and other steroidal products.

Mécanisme D'action

The mechanism of action of 17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate involves its conversion to active metabolites in the body. These metabolites interact with progesterone receptors, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the regulation of ovulation and menstrual cycles .

Comparaison Avec Des Composés Similaires

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:

Norgestimate: An acetylated progestin used as an oral contraceptive.

Norelgestromin: The active metabolite of Norgestimate.

Levonorgestrel: Another synthetic progestin used in contraceptives.

These compounds share similar functions but differ in their chemical structures and specific applications.

Activité Biologique

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diol diacetate, commonly referred to as Levonorgestrel diacetate, is a synthetic progestin used in various hormonal contraceptives. Its molecular formula is C25H32O4 and it is recognized for its significant biological activity related to reproductive health. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Levonorgestrel diacetate functions primarily as a progestin. It exerts its effects through the following mechanisms:

- Inhibition of Ovulation : By suppressing luteinizing hormone (LH) surges, it prevents ovulation.

- Endometrial Changes : It alters the endometrial lining to inhibit implantation of a fertilized egg.

- Cervical Mucus Viscosity : Increases the viscosity of cervical mucus, which impedes sperm passage.

The compound's affinity for progesterone receptors is crucial for its biological activity. Studies have shown that it binds effectively to these receptors, leading to transcriptional changes in target tissues .

Pharmacokinetics

The pharmacokinetic profile of Levonorgestrel diacetate is characterized by:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in body tissues; it has a high volume of distribution.

- Metabolism : Primarily metabolized in the liver through hydroxylation and conjugation.

- Excretion : Excreted mainly via urine and feces with a half-life ranging from 24 to 36 hours.

Biological Activity Data

| Parameter | Value |

|---|---|

| Molecular Formula | C25H32O4 |

| CAS Number | 13635-15-9 |

| Parent Drug | Levonorgestrel |

| Mechanism of Action | Progestin effects |

| Half-life | 24-36 hours |

Case Studies and Research Findings

-

Contraceptive Efficacy :

A study involving women using Levonorgestrel diacetate demonstrated a contraceptive efficacy rate exceeding 99% when used correctly. This was attributed to its potent ovulation suppression and endometrial effects . -

Menstrual Regulation :

In clinical trials assessing menstrual regulation, subjects reported significant reductions in menstrual bleeding and dysmenorrhea when treated with Levonorgestrel diacetate. The hormonal modulation led to improved quality of life for many participants. -

Endometrial Protection :

Research has indicated that Levonorgestrel diacetate can provide protective effects against endometrial hyperplasia in women undergoing estrogen therapy, showcasing its utility beyond contraception .

Propriétés

IUPAC Name |

[(13S,17S)-17-acetyloxy-13,17-diethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h7,15,20-23H,5-6,8-14H2,1-4H3/t20?,21?,22?,23?,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLMCLUBMCZHJI-BNNJRXDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(CC)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(CC)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.